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6-Bromo-[1,2,4]triazolo[1,5-

a]pyridine

Cat. No.: B023532 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structural motif in medicinal

chemistry, demonstrating remarkable versatility as a bioisosteric replacement for various

functional groups and heterocyclic cores. Its unique electronic properties and spatial

arrangement allow it to mimic the interactions of other key chemical moieties, often leading to

improved potency, selectivity, and pharmacokinetic profiles. This guide provides an objective

comparison of the triazolo[1,5-a]pyridine scaffold's performance as a bioisostere for purines,

carboxylic acids, and N-acetylated lysines, supported by experimental data and detailed

protocols.

Bioisosteric Replacement Strategies and
Performance
The triazolo[1,5-a]pyrimidine ring system, closely related to the triazolo[1,5-a]pyridine scaffold,

is isoelectronic with the purine heterocycle, making it an excellent candidate for purine

bioisosterism.[1] This substitution has been successfully employed in the development of

inhibitors for various kinases and other purine-binding proteins. Furthermore, the scaffold can

act as a bioisostere for carboxylic acids and the N-acetyl group of acetylated lysines,

expanding its applicability in drug design.[2]
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As a Purine Bioisostere: Cyclin-Dependent Kinase
(CDK) Inhibition
The replacement of the purine core in known CDK inhibitors with a pyrazolo[1,5-a]-1,3,5-

triazine, a bioisostere of the triazolopyrimidine scaffold, has led to compounds with significantly

enhanced potency. This highlights the potential of this scaffold in kinase inhibitor design.[3]

Compound/Sc
affold

Target IC50 (µM)

Fold
Improvement
vs. (R)-
roscovitine

Reference

(R)-roscovitine

(Purine)
CDK1/cyclin B 0.45 - [3]

Pyrazolo[1,5-

a]-1,3,5-triazine

derivative (7a)

CDK1/cyclin B 0.14 ~3.2 [3]

(R)-roscovitine

(Purine)
CDK2/cyclin A 0.20 - [3]

Pyrazolo[1,5-

a]-1,3,5-triazine

derivative (7a)

CDK2/cyclin A 0.06 ~3.3 [3]

(R)-roscovitine

(Purine)
CDK5/p25 0.16 - [3]

Pyrazolo[1,5-

a]-1,3,5-triazine

derivative (7a)

CDK5/p25 0.05 ~3.2 [3]

(R)-roscovitine

(Purine)
CDK9/cyclin T 0.40 - [3]

Pyrazolo[1,5-

a]-1,3,5-triazine

derivative (7a)

CDK9/cyclin T 0.08 ~5.0 [3]
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As a Scaffold for α-Glucosidase Inhibitors
Novel triazolo[1,5-a]pyridine derivatives have demonstrated potent inhibitory activity against α-

glucosidase, an important target in the management of type 2 diabetes. These compounds

have shown significantly greater potency compared to the standard drug, acarbose.[4]

Compound Target IC50 (µM) Reference

Acarbose (Standard) α-Glucosidase 750.00 ± 0.56 [4]

Triazolo[1,5-a]pyridine

derivative (15j)
α-Glucosidase 6.60 ± 0.09 [4]

Triazolo[1,5-a]pyridine

derivative (15a)
α-Glucosidase 20.32 ± 0.11 [4]

As a Scaffold for Tubulin Polymerization Inhibitors
Derivatives of the triazolo[1,5-a]pyrimidine scaffold have been investigated as anticancer

agents that target tubulin polymerization. These compounds have shown potent inhibition of

tubulin assembly, comparable to or exceeding the activity of the known inhibitor combretastatin

A-4 (CA-4).[5][6]

Compound Target IC50 (µM) Reference

Combretastatin A-4

(CA-4)

Tubulin

Polymerization
0.75 [5]

Triazolopyrimidine

derivative (3d)

Tubulin

Polymerization
0.45 [5]

Triazolopyrimidine

derivative (4c)

Tubulin

Polymerization
3.84 [6]

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and guide the design of new inhibitors, it is crucial to

visualize the relevant signaling pathways and experimental workflows.
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PI3K/Akt Signaling Pathway with a potential point of intervention for triazolo[1,5-a]pyridine

inhibitors.
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Simplified RORγt signaling pathway leading to Th17 cell differentiation, a target for inverse

agonists.

In Vitro Screening Cell-Based Assays Mechanism of Action

Compound Synthesis
(Triazolo[1,5-a]pyridine derivatives)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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